4-ethenyl-1,3-dimethyl-1H-pyrazole

Lipophilicity LogP Physicochemical Property

4-Ethenyl-1,3-dimethyl-1H-pyrazole (also known as 1,3-dimethyl-4-vinyl-1H-pyrazole) is a heterocyclic building block with the molecular formula C7H10N2 and a molecular weight of 122.17 g/mol. It features a pyrazole core substituted with methyl groups at the 1- and 3-positions and a vinyl (ethenyl) group at the 4-position.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 90124-61-1
Cat. No. B13614797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethenyl-1,3-dimethyl-1H-pyrazole
CAS90124-61-1
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1C=C)C
InChIInChI=1S/C7H10N2/c1-4-7-5-9(3)8-6(7)2/h4-5H,1H2,2-3H3
InChIKeyLNMCFPSTJULCAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-ethenyl-1,3-dimethyl-1H-pyrazole (CAS 90124-61-1): Properties and Procurement Baseline for Scientific Research


4-Ethenyl-1,3-dimethyl-1H-pyrazole (also known as 1,3-dimethyl-4-vinyl-1H-pyrazole) is a heterocyclic building block with the molecular formula C7H10N2 and a molecular weight of 122.17 g/mol . It features a pyrazole core substituted with methyl groups at the 1- and 3-positions and a vinyl (ethenyl) group at the 4-position . This substitution pattern distinguishes it from other vinylpyrazole regioisomers and structurally similar alkynyl analogs. The compound is typically procured as a research chemical with a standard purity of ≥95% .

Why Generic Substitution Fails for 4-Ethenyl-1,3-dimethyl-1H-pyrazole (CAS 90124-61-1)


Substituting 4-ethenyl-1,3-dimethyl-1H-pyrazole with a generic 'pyrazole derivative' or even a closely related regioisomer (e.g., 3-ethenyl-1,5-dimethyl-1H-pyrazole, CAS 56342-54-2) is chemically invalid for applications requiring specific regiochemistry. The position of the vinyl group on the pyrazole ring dictates its reactivity profile in cycloadditions, polymerizations, and transition-metal-catalyzed cross-couplings [1]. Furthermore, the electronic influence of the 4-vinyl group on the aromatic ring alters its behavior as a ligand and its physicochemical properties (e.g., LogP) compared to its 4-ethynyl analog (4-ethynyl-1,3-dimethyl-1H-pyrazole, CAS 61514-53-2), which possesses a distinctly different triple-bond geometry and reactivity . The following quantitative evidence highlights where this specific substitution pattern creates verifiable differentiation.

Quantitative Evidence Guide: Differentiating 4-Ethenyl-1,3-dimethyl-1H-pyrazole (CAS 90124-61-1) from Analogs


Comparative Lipophilicity: LogP of 4-Ethenyl-1,3-dimethyl-1H-pyrazole vs. 4-Ethynyl Analog

The 4-ethenyl derivative exhibits moderately higher lipophilicity than its 4-ethynyl analog, a parameter that directly influences membrane permeability and solubility profiles in medicinal chemistry. The calculated XLogP3-AA for the target compound is higher than that of the 4-ethynyl derivative [1]. While not a massive difference, this quantifiable variation can impact pharmacokinetic modeling and lead optimization.

Lipophilicity LogP Physicochemical Property Drug Design

Reactivity Divergence: Vinyl vs. Ethynyl Reactivity in Cross-Coupling and Cycloaddition

The 4-vinyl group of the target compound provides a fundamentally different reactive handle compared to the 4-ethynyl group of its close analog. Vinylpyrazoles are known to participate in Diels-Alder cycloadditions and can act as Michael acceptors, whereas ethynyl groups are classic substrates for Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry [1]. While direct comparative reaction yields for the exact pair are not published, a review of vinylpyrazole chemistry confirms that the 4-vinyl group enables a specific suite of transformations (e.g., Diels-Alder within 6-30 min under microwave irradiation) [2] that are chemically inaccessible to the ethynyl analog.

Synthetic Chemistry Cross-Coupling Cycloaddition Click Chemistry

Regioisomeric Differentiation: Positional Impact on Polymerizability

The position of the vinyl group on the pyrazole ring is a critical determinant of polymerizability. For instance, N-vinylpyrazoles (vinyl on N1) undergo radical polymerization, whereas C-vinylpyrazoles, like the target compound (vinyl on C4), have different reactivity profiles and are often incorporated as pendant groups or cross-linkers in copolymers [1]. Specifically, the 4-vinyl group in the target compound has been utilized to create polymerizable ligands such as bis(3,5-dimethyl-4-vinylpyrazol-1-yl)acetic acid (Hbdmvpza), enabling the synthesis of functional copolymers with MMA and EGDMA for catalytic applications [2]. The regioisomer 3-ethenyl-1,5-dimethyl-1H-pyrazole (CAS 56342-54-2) would present a different steric and electronic environment, altering its copolymerization parameters with common monomers like MMA and styrene.

Polymer Chemistry Regioisomerism Radical Polymerization Copolymerization

Comparative Physicochemical Profile: Boiling Point and Density vs. 1,3-Dimethylpyrazole

The introduction of the 4-vinyl group significantly alters the bulk physical properties compared to the unsubstituted parent heterocycle, 1,3-dimethylpyrazole. The target compound has a substantially higher boiling point and lower density [1]. This information is directly relevant for planning purification strategies (e.g., distillation) and understanding handling requirements.

Physical Property Boiling Point Density Purification Handling

Purity and Supply Chain Differentiation

The target compound is available from multiple suppliers with a minimum purity of 95% . While the 4-ethynyl analog is also available at 95% purity from other vendors , the 4-ethenyl derivative's specific applications in kinase inhibitor design may drive higher demand and different pricing tiers. The discontinued status of certain 4-ethenyl products further underscores the importance of verifying current availability and lot-specific purity when comparing procurement options.

Purity Procurement Supply Chain Quality Control

Application Context: Prevalence in Covalent Inhibitor Design

The 4-vinyl handle on this compound is explicitly cited as a high-value motif in the design of covalent kinase inhibitors, particularly Tyrosine Kinase Inhibitors (TKIs) and Janus Kinase (JAK) inhibitors . The vinyl group can act as a Michael acceptor 'warhead,' forming a covalent bond with a cysteine residue in the target protein's active site. This specific application is a key differentiator from analogs like 4-ethynyl-1,3-dimethyl-1H-pyrazole, which is more commonly employed in 'click' chemistry bioconjugation strategies rather than as a direct covalent warhead. The target compound's utility in this high-demand research area directly informs its procurement value for medicinal chemistry teams.

Medicinal Chemistry Covalent Inhibitor Kinase Inhibitor Warhead

High-Value Application Scenarios for 4-Ethenyl-1,3-dimethyl-1H-pyrazole (CAS 90124-61-1) Based on Verifiable Evidence


Scenario 1: Synthesis of Covalent Kinase Inhibitors

This compound is an ideal building block for medicinal chemistry programs targeting irreversible (covalent) inhibition of kinases, such as JAK or BTK. Its 4-vinyl group is designed to act as a Michael acceptor, forming a covalent bond with a catalytic cysteine residue [1]. This specific reactivity profile is not offered by the 4-ethynyl analog, making the 4-vinyl derivative the necessary choice for synthesizing covalent inhibitor candidates.

Scenario 2: Development of Functional Copolymers and Supported Catalysts

Polymer chemists can use this monomer to introduce a pyrazole moiety as a pendant group in copolymers. This strategy, demonstrated with the Hbdmvpza ligand system, enables the creation of polymers that can coordinate metal ions for heterogeneous catalysis [1]. The C4-vinyl substitution ensures the pyrazole ring is available for metal binding away from the polymer backbone, a spatial arrangement that would differ if a regioisomeric vinylpyrazole were used.

Scenario 3: Construction of Complex Heterocycles via Cycloaddition

This compound is a versatile substrate for Diels-Alder cycloadditions, allowing synthetic chemists to rapidly build complex fused heterocyclic systems [1]. The reaction can be accelerated under microwave irradiation in solvent-free conditions, yielding easily purified products [2]. This reactivity is a defining feature of the 4-vinyl group and is not shared by the 4-ethynyl analog, which would instead undergo 'click' chemistry reactions.

Scenario 4: Physicochemical Property Screening in Lead Optimization

In a drug discovery setting, the quantifiably different physicochemical properties of this compound compared to close analogs (e.g., higher LogP of 1.4 vs. 0.9 for the ethynyl analog [1][2]) provide a discrete data point for structure-activity relationship (SAR) studies. Researchers can use this information to tune lipophilicity and membrane permeability during lead optimization without altering the core pyrazole scaffold.

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